![molecular formula C8H15ClO2Si B13795349 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate CAS No. 83503-38-2](/img/structure/B13795349.png)
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound with the molecular formula C9H17ClO2Si. It is also known as 3-(Dimethylchlorosilyl)propyl methacrylate. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of allylmethacrylate with dimethylchlorosilane in the presence of a hydrosilylation catalyst. This reaction is carried out in a continuous flow reactor, ensuring efficient production. The reaction conditions are carefully controlled to avoid the use of peroxides, which can lead to unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The continuous flow reactor setup allows for the consistent and high-yield production of the compound. The reaction is typically carried out at elevated temperatures and pressures to optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Substitution: The chloro group can be substituted with other nucleophiles.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Hydrosilylation: Typically requires a platinum-based catalyst and is carried out at moderate temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is often carried out in the presence of a base.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Substitution: Results in the formation of substituted silylpropyl derivatives.
Polymerization: Leads to the formation of silicon-containing polymers with unique properties.
科学的研究の応用
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a monomer in the synthesis of silicon-containing polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
作用機序
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate involves its ability to undergo hydrosilylation and polymerization reactions. The chloro(dimethyl)silyl group can interact with various substrates, facilitating the formation of silicon-carbon bonds. This interaction is often catalyzed by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
類似化合物との比較
Similar Compounds
3-(Dimethylchlorosilyl)propyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
Acrylic acid 3-(chlorodimethylsilyl)propyl ester: Another closely related compound with similar reactivity and applications
Uniqueness
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate stands out due to its unique combination of a chloro(dimethyl)silyl group and a prop-2-enoate group, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring precise chemical modifications .
特性
CAS番号 |
83503-38-2 |
|---|---|
分子式 |
C8H15ClO2Si |
分子量 |
206.74 g/mol |
IUPAC名 |
3-[chloro(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H15ClO2Si/c1-4-8(10)11-6-5-7-12(2,3)9/h4H,1,5-7H2,2-3H3 |
InChIキー |
CSBJCQMIXISILC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCOC(=O)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


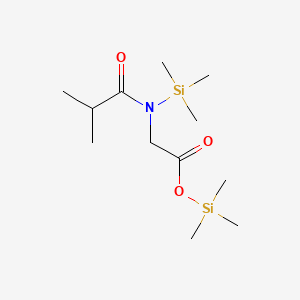
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
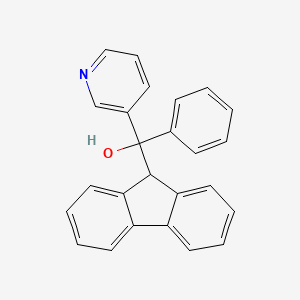
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
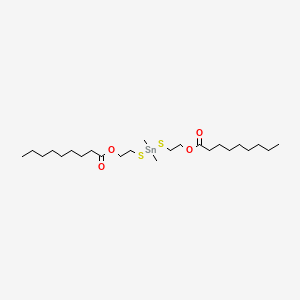
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
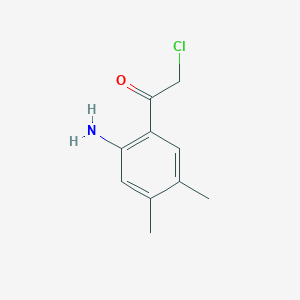

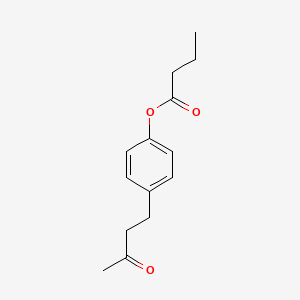

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
